molecular formula C7H15NO B7805265 5-Methyl-2-hexanone oxime

5-Methyl-2-hexanone oxime

Cat. No.: B7805265
M. Wt: 129.20 g/mol
InChI Key: ZVZUNLVAVHYXNI-BQYQJAHWSA-N
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Description

5-Methyl-2-hexanone oxime, with the CAS Registry Number 624-44-2, is an organic compound with the molecular formula C 7 H 15 NO and an average molecular weight of 129.20 g/mol . Also known as Methyl isoamyl ketoxime, it is a key precursor in the generation of iminoxyl (oxime) radicals, a specialized class of N-oxyl radicals where the unpaired electron is localized on an N–O fragment adjacent to a carbon-nitrogen double bond . The study of these radicals has gained significant traction in organic synthesis, with applications emerging in selective oxidative cyclization, functionalization, and coupling reactions . Researchers utilize this compound to explore novel pathways in the construction of nitrogen-oxygen heterocycles and other complex molecules . The compound serves as a vital reagent for investigating radical-based reaction mechanisms and is typically generated from its oxime precursor using oxidants such as lead(IV) acetate or silver(I) oxide . Its IUPAC Standard InChIKey is ZVZUNLVAVHYXNI-UHFFFAOYSA-N . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(NE)-N-(5-methylhexan-2-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6(2)4-5-7(3)8-9/h6,9H,4-5H2,1-3H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZUNLVAVHYXNI-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC/C(=N/O)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

624-44-2
Record name 2-Hexanone, 5-methyl-, oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hexanone, 5-methyl-, oxime
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-methylhexan-2-one oxime
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Preparation Methods

Hydroxylamine Condensation

The most widely documented method involves reacting 5-methyl-2-hexanone with hydroxylamine hydrochloride in acidic or basic media. This nucleophilic addition-elimination reaction proceeds via the following general mechanism:

5-Methyl-2-hexanone+NH2OHH+or OH5-Methyl-2-hexanone oxime+H2O\text{5-Methyl-2-hexanone} + \text{NH}2\text{OH} \xrightarrow{\text{H}^+ \text{or OH}^-} \text{5-Methyl-2-hexanone oxime} + \text{H}2\text{O}

Key Parameters

  • Temperature : 40–80°C to balance reaction rate and byproduct formation.

  • Solvent Systems : Ethanol-water mixtures (70:30 v/v) enhance reactant solubility.

  • Catalysts : Hydrochloric acid or sodium hydroxide, depending on the desired reaction pathway.

Yield Optimization

  • In-Situ Hydroxylamine Generation : Hydroxylamine hydrochloride is gradually neutralized to avoid excess free hydroxylamine, reducing side reactions.

  • Purification : Liquid-liquid extraction with dichloromethane or column chromatography isolates the oxime with >90% purity.

Industrial-Scale Production

Catalytic Hydrogenation

Industrial synthesis often begins with 5-methyl-3-hexen-2-one, which undergoes selective hydrogenation to yield 5-methyl-2-hexanone before oxime formation.

Catalyst Systems

CatalystSupport MaterialHydrogenation EfficiencySelectivity
Palladium (Pd)γ-Alumina98%>99%
Nickel (Ni)Silica85%92%

Process Conditions

  • Pressure : 10–15 bar H₂

  • Temperature : 120–150°C

  • Residence Time : 2–4 hours

This method minimizes unsaturated byproducts and ensures high feedstock conversion.

Advanced Methodologies

Continuous Flow Synthesis

Recent innovations employ microreactor systems to enhance reaction control:

Advantages

  • Improved Heat Transfer : Enables precise temperature regulation (±1°C).

  • Reduced Reaction Time : 15–30 minutes compared to batch processes.

  • Scalability : Modular designs facilitate industrial adoption.

Operational Parameters

ParameterValue Range
Flow Rate0.5–2.0 mL/min
Reactor Volume10–50 mL
SolventIsopropanol/H₂O

Analytical and Quality Control

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (λ = 210 nm) is standardized for purity assessment:

Chromatographic Conditions

ColumnMobile PhaseFlow RateRetention Time
Newcrom R1 C18Acetonitrile/H₂O (70:30) + 0.1% H₃PO₄1.0 mL/min6.2 min

Mass Spectrometry Compatibility

  • Modification : Replace phosphoric acid with 0.1% formic acid for MS detection.

Spectroscopic Characterization

  • IR Spectroscopy : N-O stretch at ~930 cm⁻¹ confirms oxime functional group formation.

  • ¹H NMR : Singlet at δ 2.1 ppm (CH₃ group), multiplet at δ 1.4–1.6 ppm (methylene protons) .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-hexanone oxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

In organic chemistry, the compound serves as a critical intermediate in organic synthesis and a versatile reagent for various chemical reactions . Its unique molecular structure enables complex transformations, making it valuable for synthetic organic chemists.

Biological Research

The compound plays a significant role in biological research, particularly in:

  • Enzyme Inhibition Studies : The oxime group can form stable complexes with metal ions, effectively inhibiting enzyme activity
  • Protein Modification Research : Researchers utilize this compound to investigate nucleophilic addition reactions with protein electrophilic centers

Polymer Production

5-Methyl-2-hexanone oxime is instrumental in polymer manufacturing , contributing to the development of advanced synthetic materials.

Agrochemical Sector

The compound finds substantial utility in agrochemical production , potentially serving as a key intermediate in pesticide and agricultural chemical synthesis.

Antimicrobial Research

Derivatives of this compound have demonstrated promising antimicrobial properties. Specific research highlights include:

Antimicrobial Screening Case Study

A comprehensive study evaluated 3-hydroxyimino-5-methyl-2-hexanone (HIMH) against various microorganisms:

MicroorganismConcentration Range (ppm)Activity Level
Staphylococcus aureus12.5 - 200Moderate
Salmonella typhi25 - 100Moderate
Candida albicans50 - 200Moderate
Mycobacterium tuberculosisSpecific strainsSelective Inhibition

Comparative Antimicrobial Analysis

Investigations comparing HIMH derivatives with standard antibiotics revealed:

  • Bacteriostatic Effects : Promising inhibitory action
  • Mechanism : Interaction with ribosomal proteins, disrupting protein synthesis

High-Performance Liquid Chromatography (HPLC)

The compound can be analyzed using reverse-phase HPLC methods with specific mobile phase configurations:

  • Mobile Phase Components : Acetonitrile, water, phosphoric acid
  • Mass Spectrometry Compatibility : Replacing phosphoric acid with formic acid
  • Column Options : Scalable methods, including UPLC applications

Unique Olfactory Characteristics

This compound offers distinctive fragrance properties:

  • Odor Profile : Powerful green note with pyrazine and aldehyde characteristics
  • Fragrance Type : Pronounced leafy essence, particularly reminiscent of hazelnut tree leaves

Perfume Applications

The compound is suitable for:

  • Fine perfumes
  • Colognes
  • After-shave lotions
  • Scented personal care products
  • Ambient air deodorants

Mechanism of Action

The mechanism of action of 5-methyl-2-hexanone oxime involves its interaction with molecular targets such as enzymes and proteins. The oxime group can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the compound can undergo nucleophilic addition reactions with electrophilic centers in proteins, leading to modifications in protein structure and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxime Compounds

Physical and Chemical Properties

The table below compares 5-methyl-2-hexanone oxime with structurally analogous oximes:

Compound Name Molecular Formula Molecular Weight (g/mol) logP Boiling Point (°C) Key Applications/Properties References
This compound C₇H₁₅NO 129.20 2.27 239.29 Antimicrobial activity
4-Methylpentan-2-one oxime C₆H₁₃NO 115.17 ~1.8* Not reported Industrial solvent; irritant (H315, H319)
5-Methyl-3-heptanone oxime C₈H₁₇NO 143.23 ~2.5* Not reported Read-across analog for genotoxicity
Olesoxime C₂₇H₄₅NO 399.65 7.2 Not reported Neuroprotective agent; lipophilic

*Estimated based on structural similarity.

Key Observations :

  • Lipophilicity: Olesoxime (logP 7.2) is significantly more lipophilic than this compound (logP 2.27), enhancing its bioavailability for central nervous system applications .
  • Toxicity: 4-Methylpentan-2-one oxime is classified as a skin and eye irritant, whereas this compound lacks explicit toxicity data. Regulatory assessments use 5-methyl-3-heptanone oxime as a read-across analog for genotoxicity .

Key Observations :

  • This compound shows selective inhibition of M. tuberculosis, while its dioxime derivative (H2MHDDO) exhibits improved potency .
  • Hydrazone-oxime hybrids (e.g., from naringin) demonstrate broader antimicrobial and antioxidant profiles, suggesting structural modifications enhance bioactivity .
Stability and Thermal Behavior
  • Di(1H-tetrazol-5-yl) methanone oxime: Decomposes at 288.7°C, stabilized by hydrogen bonding . This suggests that oximes with aromatic or heterocyclic substituents exhibit higher thermal stability compared to aliphatic oximes like this compound.

Biological Activity

5-Methyl-2-hexanone oxime (C7H15NO) is a ketoxime derived from 5-methyl-2-hexanone. This compound has garnered attention for its biological activities, particularly in the fields of antimicrobial research and enzyme inhibition. The following sections provide a comprehensive overview of its biological activity, synthesis, and relevant research findings.

This compound has a molecular weight of 129.20 g/mol and is classified under various names, including methyl isoamyl ketoxime. It can be synthesized through the reaction of 5-methyl-2-hexanone with hydroxylamine, typically in the presence of an acid catalyst .

Synthesis Overview

Method Description
Hydroxylamine ReactionReaction of 5-methyl-2-hexanone with hydroxylamine in acidic conditions.
HydrogenationSelective hydrogenation of 5-methyl-3-hexen-2-one using a palladium catalyst to yield the ketoxime.

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes and proteins. The oxime group can form stable complexes with metal ions, potentially inhibiting enzyme activity. Moreover, it can undergo nucleophilic addition reactions with electrophilic centers in proteins, leading to modifications that may alter protein structure and function.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, studies have demonstrated that synthesized derivatives show selective growth inhibition against Mycobacterium tuberculosis and other microorganisms.

Case Studies

  • Antimicrobial Screening : A study synthesized 3-hydroxyimino-5-methyl-2-hexanone (HIMH) and evaluated its antimicrobial activity against several strains. The results indicated moderate antibacterial effects at concentrations ranging from 12.5 to 200 ppm against Staphylococcus aureus, Salmonella typhi, and Candida albicans .
  • Comparative Analysis : Another investigation compared the activity of HIMH derivatives with standard antibiotics like tetracycline and antifungal agents like amphotericin B. The HIMH derivatives showed promising bacteriostatic effects, which were attributed to their interaction with ribosomal proteins, inhibiting protein synthesis .

Biological Activity Data

The following table summarizes the antimicrobial activity data for various derivatives of this compound:

Compound Microorganism Tested Activity (ppm) Effect
3-Hydroxyimino-5-methyl-2-hexanoneStaphylococcus aureus12.5 - 200Moderate activity
Salmonella typhi25 - 100Moderate activity
Candida albicans50 - 200Moderate activity
Mycobacterium tuberculosisSpecific strainsSelective inhibition

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 5-methyl-2-hexanone oxime, and how are they experimentally determined?

  • Answer: Critical properties include molecular formula (C₇H₁₅NO), molecular weight (129.20 g/mol), and logP (2.57), which indicate hydrophobicity . Characterization methods include:

  • Infrared (IR) spectroscopy to identify oxime functional groups (N-O stretch ~930 cm⁻¹) .
  • HPLC analysis using reverse-phase columns (e.g., Newcrom R1) with mobile phases containing acetonitrile/water/phosphoric acid (or formic acid for MS compatibility). Retention times and peak purity are assessed under standardized conditions .
  • Density and solubility measurements (e.g., 0.81 g/cm³ at 20°C, 5.4 g/L in water) via gravimetric or spectrophotometric methods .

Q. What synthetic routes are commonly used to prepare this compound?

  • Answer: The primary method involves condensation of 5-methyl-2-hexanone with hydroxylamine hydrochloride under acidic or basic conditions . Key steps:

  • In-situ hydroxylamine generation from hydroxylamine hydrochloride to avoid handling hazardous free hydroxylamine .
  • Reaction optimization : Temperature (40–80°C), solvent selection (e.g., ethanol/water mixtures), and pH control to maximize yield .
  • Purification : Liquid-liquid extraction or column chromatography to isolate the oxime .

Q. How is this compound analyzed for purity in complex mixtures?

  • Answer: Reverse-phase HPLC with UV detection (λ ~210–254 nm) is standard. For example, using a Newcrom R1 column, acetonitrile/water (70:30 v/v), and 0.1% phosphoric acid at 1 mL/min flow rate . Mass spectrometry (MS) or NMR (¹H/¹³C) can confirm structural integrity and detect impurities .

Advanced Research Questions

Q. How can experimental design methodologies optimize the synthesis or application of this compound?

  • Answer: Box-Behnken Design (BBD) is effective for multifactor optimization. For example:

  • Variables : Reaction temperature, catalyst loading, and solvent ratio .
  • Response surface modeling to predict optimal conditions (e.g., 98% conversion of cyclohexanone oxime at 60°C, 5% catalyst ).
  • Validation via ANOVA to assess factor significance and model accuracy .

Q. What catalytic systems enhance the efficiency of oxime synthesis or transformation?

  • Answer: Co/Zn-grafted mesoporous silica nanoparticles (CZM-1) show high activity (98% conversion) and selectivity (97%) in oxime synthesis under UV/ozone conditions . Ionic liquids (e.g., butyl imidazolium salts) improve reaction kinetics and reduce by-products via enhanced nucleophilicity and solvent effects .

Q. How do structural modifications of this compound influence its biological or chemical activity?

  • Answer: Fluorination at the α-carbon of the oxime group lowers pKa and enhances enzyme inhibitory activity (e.g., DAHPS inhibition in E. coli with IC₅₀ = 0.2 mg/mL) . Steric effects from branching (e.g., 5-methyl group) can alter substrate binding in catalytic or antimicrobial applications .

Q. What mechanistic insights explain contradictions in oxime reactivity across studies?

  • Answer: Discrepancies in reaction yields or selectivity often arise from:

  • Solvent polarity effects : Protic solvents (e.g., water) favor oxime protonation, altering nucleophilic attack pathways .
  • Catalyst deactivation : Metal leaching in heterogeneous systems (e.g., CZM-1) reduces long-term efficiency .
  • By-product formation : Competing hydrolysis or oxidation pathways under varying pH/temperature conditions .

Methodological Considerations

Q. What safety protocols are critical when handling this compound?

  • Answer:

  • Storage : At 2–30°C in flame-resistant containers (flammability class 3) .
  • Exposure limits : Adhere to LD₅₀ guidelines (rat oral: 3200 mg/kg; dermal: 8100 mg/kg) .
  • Waste disposal : Neutralize acidic by-products (e.g., HCl from hydroxylamine reactions) before disposal .

Q. How can researchers validate the reproducibility of oxime-related data across laboratories?

  • Answer:

  • Standardized characterization : Share raw HPLC chromatograms, NMR spectra, and crystallographic data (if available) .
  • Interlaboratory comparisons : Use reference materials (e.g., NIST-certified compounds) to calibrate instruments .
  • Open-data platforms : Publish detailed synthetic protocols and reaction logs in repositories like Zenodo or ChemRxiv.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-2-hexanone oxime
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Reactant of Route 2
5-Methyl-2-hexanone oxime

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